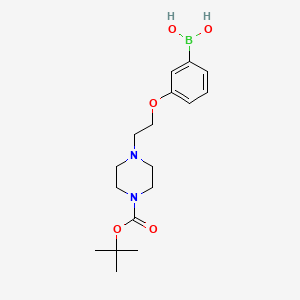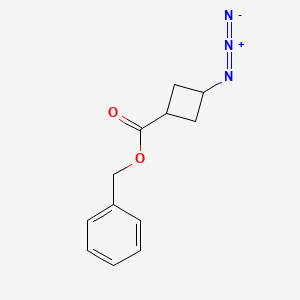
6-(3,4-Difluorophenyl)pyridazine-3-thiol
Übersicht
Beschreibung
6-(3,4-Difluorophenyl)pyridazine-3-thiol (6-DFPT) is a chemical compound with a wide range of potential applications in scientific research. It is a highly fluorinated compound, with a difluorophenyl group attached to the pyridazine ring. This compound has been studied for its potential applications in biological systems, including its ability to interact with certain proteins and its biochemical and physiological effects.
Wissenschaftliche Forschungsanwendungen
Heterocyclic Compound Synthesis
Heterocyclic compounds, such as pyrimidines and pyrazoles, have been synthesized using pyridazine derivatives. These compounds exhibit a range of biological activities, including antioxidant and anti-inflammatory properties. The synthesis involves various reactions showcasing the versatility of pyridazine derivatives in organic chemistry (Shehab, Abdellattif, & Mouneir, 2018).
Material Science Applications
Pyridazine derivatives have been used in the synthesis of novel materials, such as electrochromic materials and high-refractive-index polymers. These materials have potential applications in electronics and optics. For instance, pyrrolo[3,4-d]pyridazine-5,7-dione derivatives exhibit good optical contrast and fast switching speed as electrochromic materials (Ye et al., 2014). Additionally, polyamides containing heterocycles and thioether groups derived from pyridazine show high optical transmittance and good thermal properties, making them suitable for various applications in material science (Zhang et al., 2013).
Biological Activities
Pyridazine derivatives have shown significant biological activities, including antimicrobial and anti-inflammatory effects. For example, some pyridazine derivatives have demonstrated promising antibacterial activities, highlighting their potential as therapeutic agents (Bayrak et al., 2009). Moreover, compounds derived from pyridazine have been investigated for their anti-inflammatory and analgesic activities, offering insights into their potential for treating inflammatory diseases (Hussein et al., 2011).
Molecular Docking and Enzyme Inhibition
Studies have also explored the use of pyridazine derivatives in molecular docking and enzyme inhibition, particularly targeting acetylcholinesterase and carbonic anhydrase enzymes. These findings suggest the potential of pyridazine derivatives as anticholinergic agents, which could have implications for treating diseases such as Alzheimer's (Taslimi et al., 2019).
Eigenschaften
IUPAC Name |
3-(3,4-difluorophenyl)-1H-pyridazine-6-thione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H6F2N2S/c11-7-2-1-6(5-8(7)12)9-3-4-10(15)14-13-9/h1-5H,(H,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YNRLTVYCERJSPF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C2=NNC(=S)C=C2)F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H6F2N2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
224.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![{4-[Acetyl(methyl)amino]phenoxy}acetic acid](/img/structure/B1531987.png)


![methyl({3-[1-(2,2,2-trifluoroethyl)-1H-pyrazol-4-yl]propyl})amine](/img/structure/B1531992.png)

![2-Cyclohexyl-1-methyl-5,6,7,8-tetrahydroimidazo[1,5-a]pyrazin-3(2H)-one hydrochloride](/img/structure/B1531995.png)

![tert-Butyl 7-iodo-2H-pyrido[3,2-b][1,4]oxazine-4(3H)-carboxylate](/img/structure/B1531998.png)


![6-Ethyl-4-oxo-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine-2-carboxylic acid](/img/structure/B1532005.png)


![5-Ethyl-7-phenyl-2,5,8-triazaspiro[3.4]oct-7-en-6-one](/img/structure/B1532009.png)